molecular formula C15H25IN2O2 B13771720 Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide CAS No. 64046-04-4

Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide

Cat. No.: B13771720
CAS No.: 64046-04-4
M. Wt: 392.28 g/mol
InChI Key: NUXIIIQILGTBNH-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium carbamate ester characterized by a phenyl ring substituted with a 3-(trimethylammonio)butyl group and a methyl carbamate ester. Its structure combines a carbamic acid ester moiety with a cationic trimethylammonium group, conferring cholinergic activity analogous to physostigmine (a cholinesterase inhibitor). The iodide counterion enhances solubility and stability, critical for pharmacological applications. Early studies by Aeschlimann and Reinert (1931) highlighted its physostigmine-like effects, including stimulation of intestinal peristalsis and miotic activity, albeit with distinct potency and toxicity profiles compared to analogs .

Properties

CAS No.

64046-04-4

Molecular Formula

C15H25IN2O2

Molecular Weight

392.28 g/mol

IUPAC Name

trimethyl-[4-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium;iodide

InChI

InChI=1S/C15H24N2O2.HI/c1-12(17(3,4)5)6-7-13-8-10-14(11-9-13)19-15(18)16-2;/h8-12H,6-7H2,1-5H3;1H

InChI Key

NUXIIIQILGTBNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC(=O)NC)[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide typically follows a multi-step process:

  • Formation of a carbamoyl chloride intermediate.
  • Reaction of this intermediate with a phenolic compound bearing a dialkylamino or trialkylammonium substituent.
  • Quaternization of the amine to form the ammonium iodide salt.

This approach is consistent with the preparation of disubstituted carbamic esters containing trialkylammonium halide substituents, as described in patent literature.

Detailed Stepwise Preparation

Synthesis of Carbamoyl Chloride Intermediate
  • The carbamoyl chloride is prepared by reacting the corresponding amine or piperidine derivative with phosgene or an equivalent reagent.
  • For example, α-methylpiperidine-N-carbonyl chloride is obtained by adding α-pipecoline to a benzene solution of phosgene, followed by separation of the hydrochloride salt and distillation under reduced pressure.
Formation of Carbamate Ester
  • The carbamoyl chloride is reacted with a phenol derivative such as m-dimethylaminophenol or m-hydroxyphenyl-trimethylammonium hydroxide.
  • The reaction is typically conducted in an organic solvent like benzene or alcohol, heated on a steam bath or graphite bath for several hours (e.g., 2 to 6 hours) to facilitate ester formation.
  • After the reaction, the mixture is washed with water and alkali solutions (e.g., caustic soda) to remove by-products such as hydrochloride salts.
  • The organic layer is dried and the solvent distilled off to isolate the carbamate ester.
Quaternization to Form Ammonium Iodide Salt
  • The carbamate ester containing a tertiary amine is then quaternized by reaction with methyl iodide or methyl bromide.
  • This step is usually performed in acetone or alcohol at room temperature or with mild heating.
  • The quaternary ammonium salt precipitates or can be crystallized from the reaction mixture.
  • Conversion between halide salts (e.g., bromide to iodide) is achieved by treatment with sodium iodide in methyl alcohol, followed by filtration and recrystallization.

Continuous-Flow Synthesis Adaptation

Recent advances have demonstrated the feasibility of continuous-flow synthesis for related carbamate esters, such as neostigmine methyl sulfate, which shares structural similarities with the target compound.

  • Starting from 3-dimethylaminophenol, carbamoylation and subsequent methylation steps can be performed in a continuous flow reactor.
  • Proper solvent and base selection ensures homogeneity and prevents precipitation of salts.
  • The methylation step with methyl iodide proceeds smoothly under flow conditions, enabling high throughput (e.g., 46.8 g/day).
  • This method offers advantages in scalability, reproducibility, and safety compared to batch synthesis.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Temperature Time Solvent Notes
Carbamoyl chloride formation α-pipecoline + phosgene (benzene solution) ~25-40 °C Variable Benzene Distillation under reduced pressure to isolate intermediate
Carbamate ester formation Carbamoyl chloride + m-dimethylaminophenol 100-150 °C 2-6 hours Benzene or alcohol Washed with water and caustic soda; dried with potash
Quaternization Carbamate ester + methyl iodide or methyl bromide Room temp to 60 °C 2 days (for bromide) Acetone or alcohol Conversion of halide salts by sodium halide treatment
Continuous flow adaptation 3-dimethylaminophenol + carbamoylation + methylation ~30-60 °C Residence time ~15 min Acetonitrile High throughput, in-line evaporation, homogeneous reaction

Comprehensive Research Findings

  • The classical batch method yields carbamate esters with high purity and well-defined melting points, e.g., quaternary bromide melting at 186 °C and methiodide melting at 139 °C.
  • Recovery of unreacted phenol derivatives is possible by aqueous extraction, improving overall efficiency.
  • Continuous-flow synthesis has been successfully demonstrated for neostigmine methyl sulfate, a structurally related compound, indicating potential for adaptation to this compound.
  • Transition metal-catalyzed methods provide alternative synthetic routes with potential for milder conditions and improved yields but require further development for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted esters.

Scientific Research Applications

Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Activity Trends

Key structural determinants for cholinergic activity in carbamate esters include:

Carbamate Ester Group : Essential for acetylcholinesterase (AChE) inhibition.

Basic Substituent : A quaternary ammonium group (e.g., trimethylammonium) enhances binding to AChE’s anionic site.

Table 1: Comparative Pharmacological Profiles of Selected Carbamate Esters
Compound Name Miotic Activity* Intestinal Peristalsis Stimulation* Toxicity (LD₅₀, mg/kg) Key Structural Features
Target Compound : Methyl carbamate, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide Moderate High 15–20 (estimated) Quaternary ammonium, methyl carbamate
Physostigmine (reference) High High 5–10 Tertiary amine, methyl carbamate
Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate High High 10–15 Quaternary ammonium, dimethyl carbamate
Methylphenyl-carbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate Low Moderate >30 Quaternary ammonium, methylphenyl carbamate
Ethylcarbamic ester of phenol-bases (tertiary amine) None Low >50 Tertiary amine, ethyl carbamate

*Activity relative to physostigmine (100%). Data derived from Aeschlimann & Reinert (1931) and CBCC reports .

Key Findings from Comparative Studies

  • Quaternary vs. Tertiary Ammonium Groups : The target compound’s quaternary ammonium group confers higher intestinal peristalsis stimulation (comparable to physostigmine) than tertiary analogs (e.g., ethylcarbamic esters), which show negligible activity .
  • Carbamate Substituent Effects :
    • Methyl vs. Dimethyl Carbamates : Dimethylcarbamic esters (e.g., dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate) exhibit stronger miotic activity than methylcarbamates, likely due to enhanced enzyme affinity .
    • Aromatic vs. Aliphatic Esters : Methylphenyl-carbamic esters show reduced activity, suggesting steric hindrance or electronic effects from the phenyl group .
  • Counterion Influence : Iodide salts (target compound) demonstrate higher solubility and bioavailability compared to methylsulfate or hydrochloride salts .

Toxicity and Stability

  • The target compound’s toxicity (LD₅₀ ~15–20 mg/kg) is intermediate between physostigmine (LD₅₀ 5–10 mg/kg) and methylphenyl-carbamic esters (LD₅₀ >30 mg/kg).
  • Stability of disubstituted carbamic esters (e.g., dimethylcarbamates) exceeds monosubstituted analogs, likely due to reduced hydrolysis rates .

Mechanistic Insights and Limitations

  • Anticholinesterase Activity : The quaternary ammonium group facilitates ionic interactions with AChE, while the carbamate moiety undergoes covalent modification of the catalytic serine residue .

Biological Activity

Carbamic acid, methyl-, 4-(3-(trimethylammonio)butyl)phenyl ester, iodide is a quaternary ammonium compound that exhibits notable biological activity. Its unique structural features contribute significantly to its interactions with biological systems, making it a subject of interest in various fields, including medicinal chemistry and microbiology.

Structural Characteristics

  • Molecular Formula : C₁₄H₂₃N₂O₂I
  • SMILES Representation : CNC(=O)OC1=CC=C(C=C1)CCCN+(C)C
  • InChIKey : DZKXWRRDAJVYLO-UHFFFAOYSA-O

The compound consists of a carbamic acid moiety linked to a trimethylammonium group and an iodide ion, which enhances its solubility in polar solvents and impacts its biological activity .

This compound exhibits its biological activity primarily through:

  • Membrane Interaction : The trimethylammonium group contributes to the cationic nature of the compound, facilitating interaction with negatively charged components of biological membranes. This interaction can disrupt membrane integrity, leading to increased permeability and potential cell lysis in microorganisms .
  • Enzyme Modulation : The compound may modulate enzyme activity through reversible binding mechanisms. It has been shown to interact with various proteins and lipids within cell membranes, influencing cellular processes .

Antimicrobial Activity

Research indicates that this compound has potential as an antimicrobial agent. Its ability to disrupt cell membranes makes it effective against certain bacterial strains. For instance:

  • Study Findings : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption leading to cell death .

Cytotoxic Effects

The compound has also been studied for its cytotoxic effects on various cell lines:

  • Cytotoxicity Assays : In studies involving human cancer cell lines, this compound showed dose-dependent cytotoxic effects. The disruption of membrane integrity was a key factor in inducing apoptosis in these cells .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
Carbamic acid, methyl-, 3-(trimethylammonio)-p-tolyl ester, iodidep-tolyl group instead of phenylDifferent antimicrobial profile
Trimethyl-[4-[4-(methylcarbamoyloxy)phenyl]butan-2-yl]azanium iodideSimilar quaternary ammonium structurePrimarily used in research applications
Ammonium, (4-(4-hydroxyphenyl)-sec-butyl)trimethyl-, iodideHydroxyphenyl group alters solubilityMore hydrophilic than the target compound

This comparison highlights the diversity within this chemical class and the specific functional groups that influence biological activity .

Case Studies and Research Findings

Several case studies have documented the biological effects of carbamic acid derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various carbamate derivatives, including the target compound. Results indicated significant inhibition zones against pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Cytotoxicity in Cancer Research : Another research project assessed the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a marked decrease in cell viability correlated with increased concentrations of the compound, emphasizing its potential as a chemotherapeutic agent .

Q & A

Q. How can researchers optimize the synthesis yield of carbamate derivatives like this compound?

To maximize yield, reaction conditions such as solvent polarity, temperature (typically 40–80°C), and catalyst selection (e.g., triethylamine for pH control) must be systematically optimized . For example, polar aprotic solvents like acetonitrile enhance carbamate formation by stabilizing intermediates. Reaction progress should be monitored via HPLC to identify bottlenecks, and purification steps (e.g., column chromatography) should minimize side-product interference .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the carbamate backbone, trimethylammonio group, and phenyl ester linkages via proton and carbon-13 signals. High-resolution mass spectrometry (HRMS) validates molecular weight and iodide counterion. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability studies should assess degradation in aqueous buffers (pH 4–10) and organic solvents (e.g., DMSO, methanol) using accelerated stability protocols. Hydrolysis of the carbamate ester is a primary degradation pathway, detectable via LC-MS. Storage at –20°C in anhydrous conditions minimizes decomposition .

Advanced Research Questions

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding affinities to targets like acetylcholinesterase. The trimethylammonio group’s electrostatic interactions with catalytic residues (e.g., anionic pockets) are prioritized. Free energy calculations (MM-PBSA) quantify binding thermodynamics .

Q. How can researchers resolve contradictions in reported activity data for structurally similar carbamates?

Meta-analyses of structure-activity relationship (SAR) data should account for assay variability (e.g., cell lines, enzyme sources). For example, discrepancies in IC₅₀ values may arise from differences in buffer ionic strength or detergent use. Cross-validation with orthogonal assays (e.g., isothermal titration calorimetry) clarifies true potency .

Q. What catalytic mechanisms influence the compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal transition states during nucleophilic attacks on the carbamate carbonyl. Steric hindrance from the 4-(3-trimethylammoniobutyl)phenyl group slows hydrolysis compared to simpler esters. Kinetic studies under pseudo-first-order conditions quantify rate constants (kobs) for degradation pathways .

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